molecular formula C24H37N3S B14371459 2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile CAS No. 91233-05-5

2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile

Cat. No.: B14371459
CAS No.: 91233-05-5
M. Wt: 399.6 g/mol
InChI Key: XMXNJYSOKCXNST-UHFFFAOYSA-N
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Description

2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a long alkyl chain, a pyridine ring, and a sulfanyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyridine derivative with a sulfanyl group, followed by the introduction of the pentadecyl chain and the butanedinitrile moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines under specific conditions.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile groups can produce primary amines.

Scientific Research Applications

2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]but

Properties

CAS No.

91233-05-5

Molecular Formula

C24H37N3S

Molecular Weight

399.6 g/mol

IUPAC Name

2-pentadecyl-3-pyridin-2-ylsulfanylbutanedinitrile

InChI

InChI=1S/C24H37N3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22(20-25)23(21-26)28-24-18-15-16-19-27-24/h15-16,18-19,22-23H,2-14,17H2,1H3

InChI Key

XMXNJYSOKCXNST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C#N)C(C#N)SC1=CC=CC=N1

Origin of Product

United States

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